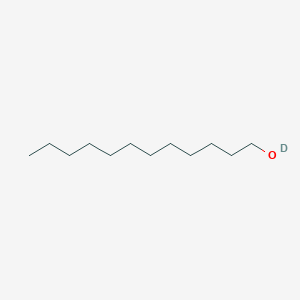

1-Dodecanol-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H26O |

|---|---|

Molecular Weight |

187.34 g/mol |

IUPAC Name |

1-deuteriooxydodecane |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i13D |

InChI Key |

LQZZUXJYWNFBMV-YSOHJTORSA-N |

Isomeric SMILES |

[2H]OCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Applications of 1-Dodecanol-d1 in Research

This technical guide provides a comprehensive overview of the research applications of 1-Dodecanol-d1, a deuterated form of 1-dodecanol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the primary use of this compound as an internal standard in quantitative analysis by mass spectrometry and explores its potential role as a tracer in metabolic studies.

Core Application: Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

Stable isotope-labeled internal standards (SIL-IS), such as this compound or more commonly the perdeuterated 1-Dodecanol-d25, are considered the gold standard for quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to those of the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to their mass difference, they can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration, effectively canceling out many sources of experimental variability.

Experimental Protocol: Quantification of 1-Dodecanol in Environmental Water Samples using 1-Dodecanol-d25 as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantification of 1-dodecanol in environmental water samples using a deuterated internal standard. This protocol is based on established methods for the analysis of 1-dodecanol, adapted to include the use of a stable isotope-labeled internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 100 mL water sample, add a known amount of 1-Dodecanol-d25 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) as the internal standard.

-

Acidify the sample to pH 3 with hydrochloric acid.

-

Perform liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously for 5 minutes.

-

Allow the phases to separate and collect the organic (upper) layer.

-

Repeat the extraction with a fresh 20 mL aliquot of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. Derivatization

To enhance the ionization efficiency and chromatographic retention of 1-dodecanol, derivatization is often employed. Phenyl isocyanate is a common derivatizing agent for alcohols.

-

To the reconstituted extract, add 50 µL of a 1% solution of phenyl isocyanate in acetonitrile.

-

Add 10 µL of pyridine as a catalyst.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, the sample is ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution with 5 mM ammonium acetate in water (A) and 5 mM ammonium acetate in acetonitrile (B) is used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions for the phenyl isocyanate derivatives of 1-dodecanol and its deuterated internal standard would be monitored.

-

Data Presentation

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 50 | 50 |

| 10.0 | 0 | 100 |

| 15.0 | 0 | 100 |

| 15.1 | 50 | 50 |

| 20.0 | 50 | 50 |

Table 2: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Dodecanol Derivative | [M+H]+ | Fragment 1 | Optimized |

| Fragment 2 | Optimized | ||

| 1-Dodecanol-d25 Derivative (IS) | [M+H]+ | Fragment 1 | Optimized |

| Fragment 2 | Optimized |

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing the derivatized standards into the mass spectrometer.

Table 3: Method Performance Characteristics (Hypothetical)

| Parameter | Value |

| Limit of Detection (LOD) | 0.005 µg/L |

| Limit of Quantification (LOQ) | 0.015 µg/L |

| Linearity (r²) | >0.995 |

| Recovery | 95-105% |

| Precision (%RSD) | <10% |

Mandatory Visualization

Potential Application: Tracer in Metabolic Studies

For instance, this compound could be administered to an in vivo model or incubated with cell cultures to study the pathways of fatty alcohol metabolism. The deuterium label would allow for the distinction between the exogenously supplied dodecanol and the endogenous pool.

Hypothetical Experimental Design: Investigating the Oxidation of 1-Dodecanol

1. In Vitro Model:

-

Incubate primary hepatocytes or a relevant cell line with a known concentration of this compound.

-

At various time points, collect cell lysates and culture medium.

-

Extract metabolites using a suitable method (e.g., protein precipitation followed by solid-phase extraction).

-

Analyze the extracts by high-resolution mass spectrometry to identify and quantify deuterated metabolites.

2. Potential Metabolites:

-

Dodecanal-d1: The first oxidation product.

-

Dodecanoic acid-d1 (Lauric acid-d1): The subsequent oxidation product.

-

Further downstream metabolites from fatty acid oxidation (beta-oxidation).

Mandatory Visualization

Conclusion

The primary and most well-established research application for this compound is as an internal standard for the accurate and precise quantification of 1-dodecanol by isotope dilution mass spectrometry. Its use significantly improves the reliability of analytical methods by correcting for experimental variations. Furthermore, this compound holds significant potential as a tracer for elucidating the metabolic pathways of fatty alcohols in various biological systems. The methodologies and experimental designs presented in this guide provide a framework for researchers and scientists to effectively utilize this valuable labeled compound in their studies.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-dodecanol, with a particular focus on 1-dodecanol-d25. For comparative purposes, data for non-deuterated 1-dodecanol is also presented. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Quantitative Physical Data

The following table summarizes the key physical properties of 1-dodecanol and its deuterated analogue, 1-dodecanol-d25. This allows for a direct comparison of the impact of deuteration on these fundamental characteristics.

| Physical Characteristic | 1-Dodecanol (Non-deuterated) | 1-Dodecanol-d25 |

| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O |

| Molecular Weight | 186.34 g/mol | 211.49 g/mol |

| Melting Point | 22-26 °C | 22-26 °C |

| Boiling Point | 260-262 °C | 260-262 °C |

| Density | 0.833 g/mL at 25 °C | 0.931 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 | n20/D 1.437 |

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of deuterated compounds like 1-dodecanol-d25 follows standard laboratory procedures for organic compounds. The following are detailed methodologies for the key experiments.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is typically a narrow range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, finely powdered sample of the deuterated 1-dodecanol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For accuracy, the determination is repeated at least twice, and the average value is reported.

-

2.2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube or a distillation apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle).

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid deuterated 1-dodecanol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2.3. Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with the deuterated 1-dodecanol, ensuring no air bubbles are trapped, and its mass is measured (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined (m₃).

-

The density of the deuterated 1-dodecanol (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] × ρ_water where ρ_water is the density of water at the experimental temperature.

-

2.4. Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper.

-

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the deuterated 1-dodecanol are placed on the surface of the measuring prism using a dropper.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of deuterated 1-dodecanol.

Caption: Workflow for the physical characterization of deuterated 1-dodecanol.

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of 1-Dodecanol-d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Dodecanol-d1, a deuterated analog of the fatty alcohol 1-dodecanol. This document details the most effective synthetic methodology, provides explicit experimental protocols, and presents key analytical data for the characterization of the final product. The information contained herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to produce and verify this isotopically labeled compound.

Introduction

1-Dodecanol, a 12-carbon fatty alcohol, and its isotopically labeled counterparts are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The introduction of a deuterium atom at a specific position, as in this compound, allows for the precise tracking and quantification of the molecule without significantly altering its chemical properties. This guide focuses on the targeted synthesis of this compound, where a single deuterium atom is incorporated at the C-1 position.

Synthetic Approach: Reduction of a Carboxylic Acid Derivative

The most efficient and specific method for the synthesis of this compound is the reduction of a suitable carboxylic acid derivative with a deuterium-donating reducing agent. The preferred starting material is an ester of dodecanoic acid, such as methyl dodecanoate (also known as methyl laurate), due to its commercial availability and ease of handling. The reducing agent of choice is lithium aluminum deuteride (LiAlD₄), a powerful source of deuteride ions (D⁻) capable of reducing esters to primary alcohols.

The overall reaction scheme is as follows:

CH₃(CH₂)₁₀COOCH₃ + LiAlD₄ → CH₃(CH₂)₁₀CHDOH

This reaction ensures the specific placement of the deuterium atom at the C-1 position of the dodecanol backbone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the reduction of methyl dodecanoate with lithium aluminum deuteride.

Materials:

-

Methyl dodecanoate (CH₃(CH₂)₁₀COOCH₃)

-

Lithium aluminum deuteride (LiAlD₄), 98 atom % D

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line, is charged with a solution of lithium aluminum deuteride (1.1 g, 26.2 mmol) in anhydrous diethyl ether (50 mL) under an inert atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of methyl dodecanoate (5.0 g, 23.3 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

-

Quenching: The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and finally 6 mL of water. This procedure is performed with vigorous stirring to precipitate the aluminum salts.

-

Workup: The resulting white precipitate is removed by vacuum filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are washed sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Molar Equivalent |

| Methyl Dodecanoate | C₁₃H₂₆O₂ | 214.35 | 5.0 g | 1.0 |

| Lithium Aluminum Deuteride | LiAlD₄ | 41.99 | 1.1 g | 1.12 |

| This compound | C₁₂H₂₅DO | 187.34 | Theoretical Yield: 4.37 g | - |

Table 2: Physicochemical and Analytical Data for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 259 °C at 760 mmHg |

| Yield | Typically >90% |

| Isotopic Purity | >98% D at the C-1 position |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.63 (t, J = 6.6 Hz, 1H, -CHDOH), 1.56 (p, J = 6.9 Hz, 2H), 1.25 (s, 18H), 0.88 (t, J = 6.8 Hz, 3H) |

| Mass Spectrum (EI) | m/z (relative intensity): 187 (M⁺), 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Reaction Signaling Pathway

This diagram illustrates the key transformations in the synthesis.

Caption: Key reaction steps in the synthesis.

Characterization

The successful synthesis of this compound is confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool for confirming the isotopic labeling. In the spectrum of this compound, the characteristic triplet at approximately 3.6 ppm, corresponding to the two protons on the C-1 carbon in unlabeled 1-dodecanol, will be replaced by a triplet integrating to a single proton, confirming the presence of a single proton on the deuterated carbon (-CHDOH).

-

Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of the deuterium atom. The molecular ion peak (M⁺) for this compound will appear at m/z 187, which is one mass unit higher than that of unlabeled 1-dodecanol (m/z 186). The isotopic purity can be determined by comparing the relative intensities of the M⁺ and (M-1)⁺ peaks.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The reduction of methyl dodecanoate with lithium aluminum deuteride provides a high-yield, high-purity route to this valuable isotopically labeled compound. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for researchers and professionals requiring this compound for their scientific endeavors. Proper handling of the pyrophoric reducing agent and adherence to standard laboratory safety procedures are paramount for the successful and safe execution of this synthesis.

A Guide to the Certificate of Analysis for 1-Dodecanol-d1

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like 1-Dodecanol-d1 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the material. This guide explains the key components of a typical CoA for this compound, detailing the analytical tests performed and how to interpret the results.

Understanding the Basics

1-Dodecanol is a fatty alcohol used in the synthesis of detergents, emulsifiers, and pharmaceuticals.[1][2] Its deuterated form, this compound, is a valuable tool in metabolic research and as an internal standard in mass spectrometry-based analyses. The "d1" designation indicates that one hydrogen atom has been replaced by its isotope, deuterium. The precise location and extent of this isotopic labeling are key parameters detailed in the CoA.

Summary of Key Analytical Data

A typical CoA for this compound will present a summary of the analytical tests performed on a specific lot. The following tables outline the expected physical properties and the results of key analytical tests.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Appearance | Colorless liquid or solid[3] |

| Molecular Formula | C₁₂H₂₅DO |

| Molecular Weight | 187.34 g/mol |

| Melting Point | 22-26 °C |

| Boiling Point | 260-262 °C |

| Solubility | Slightly soluble in water |

Table 2: Analytical Test Summary

| Test | Method | Specification | Purpose |

| Chemical Purity | Gas Chromatography (GC) | ≥98.0% | To determine the percentage of this compound relative to other volatile impurities. |

| Identity | ¹H NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and the position of the deuterium label. |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D | To quantify the percentage of molecules that contain the deuterium isotope. |

| Water Content | Karl Fischer Titration | ≤0.1% | To measure the amount of residual water in the material. |

| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | To identify and quantify any remaining solvents from the synthesis and purification process. |

Detailed Experimental Protocols

The specifications outlined in the CoA are verified through rigorous experimental protocols. Below are detailed methodologies for the key experiments cited.

Chemical Purity by Gas Chromatography (GC)

-

Principle: This method separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is typically used for quantification.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and an FID.

-

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as dichloromethane or methanol.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased (a temperature ramp) to facilitate the separation of compounds with different boiling points.

-

Detection: As each compound elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the compound.

-

Data Analysis: The area of each peak in the resulting chromatogram is integrated. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Identity by ¹H NMR Spectroscopy

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR is used to confirm the overall structure and the absence of a proton signal at the site of deuteration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the magnet of the NMR spectrometer, and a series of radiofrequency pulses are applied. The resulting signals are detected and recorded.

-

Data Analysis: The resulting spectrum is analyzed for the chemical shifts, integration, and multiplicity of the proton signals. The spectrum is compared to a reference spectrum of non-deuterated 1-Dodecanol. The absence or significant reduction of a signal at the expected chemical shift for the deuterated position confirms the identity of the compound.[4][5]

-

Isotopic Purity by Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. By analyzing the molecular ion region of the mass spectrum, the relative abundance of the deuterated and non-deuterated species can be determined, thus providing the isotopic purity.[6][7]

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by GC or LC.

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) in GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The relative intensities of the molecular ion peak corresponding to the deuterated compound (M+1) and the non-deuterated compound (M) are used to calculate the isotopic purity. Corrections for the natural abundance of ¹³C may be necessary for accurate determination.[8]

-

Water Content by Karl Fischer Titration

-

Principle: This method is a highly specific and sensitive technique for the determination of water content. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

-

Instrumentation: An automated Karl Fischer titrator.

-

Procedure:

-

Titrator Preparation: The titration vessel is filled with a suitable solvent, and the reagent is standardized using a known amount of water.

-

Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

-

Calculation: The amount of water in the sample is calculated based on the volume of reagent consumed.

-

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the analytical testing process for this compound.

Caption: Experimental workflow for the quality control testing of this compound.

Caption: Logical relationship of tests for this compound quality assessment.

References

- 1. 1-Dodecanol CAS#: 112-53-8 [m.chemicalbook.com]

- 2. Dodecanol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Dodecanol(112-53-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. almacgroup.com [almacgroup.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety Data Sheet for 1-Dodecanol-d1

1-Dodecanol, also known as dodecyl alcohol or lauryl alcohol, is a fatty alcohol.[1] Its deuterated form, this compound, is expected to share nearly identical physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅DO | [1] |

| Molecular Weight | 187.34 g/mol | [1] |

| Appearance | Colorless thick liquid or white solid/crystals with a sweet, floral-like odor.[1][2][3] | [1][2][3] |

| Melting Point | 22 - 27 °C / 71.6 - 80.6 °F[3][4][5] | [3][4][5] |

| Boiling Point | 258 - 265 °C / 496.4 - 509 °F @ 760 mmHg[4][6] | [4][6] |

| Flash Point | 119 °C / 246.2 °F[4] | [4] |

| Specific Gravity | 0.835[4] | [4] |

| Vapor Pressure | <0.1 mbar @ 20 °C[4] | [4] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[2][3][6] | [2][3][6] |

Hazard Identification and Classification

1-Dodecanol is considered a hazardous substance.[7] The primary hazards are:

-

Skin Irritation: May cause skin irritation.[2]

-

Respiratory Tract Irritation: May cause respiratory tract irritation.[2]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[9]

Toxicological Information

Acute toxicity for 1-Dodecanol is considered low.[3]

| Route of Exposure | Endpoint | Value | Species | Source |

| Oral | LD50 | >2,000 mg/kg | Rat | [8][10] |

| Dermal | LD50 | 8,000 mg/kg | Rabbit | [8][10] |

| Inhalation (dust/mist) | LC50 | >71 mg/L/1h | Rat | [8][10] |

Health Effects:

-

Inhalation: Inhalation of vapors or dust may cause drowsiness, dizziness, and irritation to the respiratory system.[7] Overexposure can lead to central nervous system depression with symptoms like headache, muscle weakness, and confusion.[7]

-

Skin Contact: May cause moderate skin inflammation and dermatitis with repeated exposure.[7] While not considered to have harmful effects on its own, absorption through wounds or abrasions may cause health issues.[7]

-

Eye Contact: Can cause serious eye irritation and potential damage.[4][7]

-

Ingestion: Accidental ingestion may be harmful to health.[7] Symptoms may include nausea, vomiting, and diarrhea.[7]

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[7]

-

Wear protective clothing, gloves, and eye/face protection.[2][7][11]

-

Do not eat, drink, or smoke when handling.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9][10]

-

Store away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[4][8]

First Aid Measures

| Exposure | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs.[2][7] |

| Eye Contact | Immediately wash out with fresh running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Extinguishing Media: Use alcohol-stable foam, dry chemical powder, carbon dioxide, or water spray (for large fires only).[7]

-

Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.[2][4] Cool fire-exposed containers with water spray from a protected location.[7]

Accidental Release:

-

Minor Spills: Remove ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for disposal.[7]

-

Major Spills: Alert emergency responders. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or waterways.[7]

Experimental Protocols

Detailed experimental protocols are not typically found in a Safety Data Sheet. The SDS provides guidance on safe handling procedures rather than research methodologies. The information below is a generalized workflow for handling a chemical spill, a critical safety protocol.

Chemical Spill Response Protocol

This protocol outlines the steps for responding to a chemical spill of 1-Dodecanol.

Caption: Workflow for a chemical spill response.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]

- 6. 1-Dodecanol [drugfuture.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]

Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in 1-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

Understanding Natural Deuterium Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron. Its natural abundance is approximately 0.0115% to 0.0156% of all hydrogen atoms on Earth.[1] However, the precise deuterium content of an organic molecule like 1-dodecanol can deviate from this average due to isotopic fractionation during its biosynthetic pathway. These subtle variations in isotopic content can serve as a unique signature, providing insights into the molecule's origin and metabolic history.

Quantitative Data on Deuterium Abundance in Related Molecules

The site-specific natural abundance of deuterium has been determined for long-chain fatty acids, which serve as excellent proxies for understanding the expected distribution in 1-dodecanol. The following table summarizes illustrative data for oleic and linoleic acids, highlighting the non-uniform distribution of deuterium along the carbon chain. This heterogeneity arises from the kinetic isotope effects associated with the enzymes involved in fatty acid biosynthesis and desaturation.[2]

| Molecular Position | (D/H) Ratio vs. VSMOW* |

| Methyl Terminus (ω) | |

| ω-1 | Depleted |

| ω-2 | Enriched |

| Methylene Chain | |

| -(CH₂)n- | Alternating pattern of depletion and enrichment |

| Vinyl Groups (-CH=CH-) | |

| C-9 (Oleic/Linoleic) | Significantly depleted |

| C-10 (Oleic/Linoleic) | Significantly depleted |

| C-12 (Linoleic) | Significantly depleted |

| C-13 (Linoleic) | Significantly depleted |

| Carboxyl Terminus (α) | |

| α-CH₂ | Depleted |

*VSMOW (Vienna Standard Mean Ocean Water) is the international standard for hydrogen and oxygen isotopic ratios. "Depleted" indicates a lower D/H ratio than VSMOW, while "Enriched" indicates a higher ratio. The alternating pattern in the methylene chain is a characteristic feature of fatty acid biosynthesis.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules are Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas Chromatography (GC-IRMS).

Site-Specific Deuterium Abundance by ²H NMR (SNIF-NMR)

This method allows for the determination of the D/H ratio at specific positions within the 1-dodecanol molecule.

a) Sample Preparation:

-

Purification: 1-Dodecanol must be purified to >99.5% to avoid interference from other hydrogen-containing compounds. This can be achieved by distillation or chromatography.

-

Internal Standard: A known amount of a deuterated internal standard with a certified D/H ratio, such as tetramethylurea (TMU), is added to the purified 1-dodecanol.

-

NMR Tube Preparation: The mixture is transferred to a high-precision NMR tube. A lock substance, such as hexafluorobenzene, may be added for field-frequency stabilization.[3]

b) ²H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe and a fluorine lock is required.

-

Acquisition Parameters:

-

Temperature: A constant probe temperature (e.g., 302 K) must be maintained.

-

Pulse Angle: A 90° pulse is used.

-

Acquisition Time: A long acquisition time (e.g., ≥ 6.8 s) is necessary to ensure quantitative signal detection.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T1 relaxation time of the deuterium nuclei should be used to ensure full relaxation between scans.

-

Proton Decoupling: Broad-band proton decoupling is applied to collapse the deuterium signals into singlets, improving sensitivity and resolution.[4]

-

-

Data Processing: The resulting spectrum is Fourier transformed, phased, and baseline corrected. The integrals of the deuterium signals corresponding to different positions in the 1-dodecanol molecule and the internal standard are carefully measured.

c) Calculation of Site-Specific (D/H) Ratios: The site-specific (D/H) ratio for each position i is calculated by comparing the integral of the deuterium signal at that position with the integral of the internal standard, taking into account the known D/H ratio of the standard and the molar concentrations of the sample and standard.

Overall D/H Ratio by GC-IRMS

This technique provides the bulk D/H ratio for the entire 1-dodecanol molecule.

a) Sample Preparation:

-

Purification: As with NMR, the 1-dodecanol sample must be highly pure.

-

Derivatization (Optional but Recommended): To improve chromatographic performance, 1-dodecanol can be derivatized, for example, by converting it to its acetate or trimethylsilyl (TMS) ether. It is crucial to use reagents with a known and consistent isotopic composition.

-

Dissolution: The sample (or its derivative) is dissolved in an appropriate solvent for injection into the GC.

b) GC-IRMS Analysis:

-

Gas Chromatography (GC):

-

The sample is injected into a GC equipped with a capillary column suitable for the separation of long-chain alcohols or their derivatives.

-

The GC oven temperature is programmed to ensure good separation of 1-dodecanol from any residual impurities.

-

-

High-Temperature Conversion (HTC):

-

The eluent from the GC, containing the separated 1-dodecanol, is passed through a high-temperature reactor (typically a ceramic tube heated to >1400 °C).[5]

-

In the reactor, the 1-dodecanol is pyrolyzed, and all hydrogen atoms are quantitatively converted to H₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting H₂ gas, along with a reference H₂ gas of known isotopic composition, is introduced into the ion source of the mass spectrometer.

-

The IRMS measures the ratio of mass-to-charge (m/z) 3 (HD⁺) to m/z 2 (H₂⁺), allowing for the precise determination of the D/H ratio.[5]

-

c) Data Analysis: The measured D/H ratio of the sample is compared to that of international standards (e.g., VSMOW) and expressed in delta (δ) notation in parts per thousand (‰).

Visualizing Key Processes and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams are provided.

Caption: Workflow for Deuterium Abundance Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the distribution of deuterium in ethanol of spirit drinks of vitivinicultural origin by application of nuclear magnetic resonance of deuterium (SNIF NMR/RMN FINS) (Type I) | OIV [oiv.int]

- 4. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 5. Isotope ratio monitoring gas chromatography/Mass spectrometry of D/H by high temperature conversion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Dodecanol-d1 CAS number and molecular weight

An In-Depth Technical Guide to 1-Dodecanol-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound, this compound. It includes its chemical properties, a detailed experimental protocol for its application as an internal standard in mass spectrometry, and diagrams of relevant biochemical pathways and experimental workflows.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized below, with data for its non-deuterated counterpart, 1-Dodecanol, provided for comparison.

| Property | This compound | 1-Dodecanol |

| CAS Number | 14848-65-8[1][2] | 112-53-8 |

| Molecular Formula | C₁₂H₂₅DO | C₁₂H₂₆O |

| Molecular Weight | 187.34 g/mol [2] | 186.33 g/mol |

| Appearance | Colorless liquid or white solid | Colorless thick liquid or white solid |

| Melting Point | Not specified; likely similar to 1-Dodecanol | 22-26 °C |

| Boiling Point | Not specified; likely similar to 1-Dodecanol | 258-262 °C |

| Primary Application | Internal standard for quantitative analysis | Surfactant, cosmetic ingredient, chemical intermediate |

Experimental Protocol: Quantification of 1-Dodecanol in a Biological Matrix using this compound as an Internal Standard by GC-MS

This protocol outlines a typical procedure for the quantification of 1-Dodecanol in a biological sample (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Objective: To accurately quantify the concentration of 1-Dodecanol in a biological matrix.

Materials:

-

1-Dodecanol (analyte)

-

This compound (internal standard)

-

Organic solvent (e.g., hexane, ethyl acetate) for extraction

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Biological matrix (e.g., plasma)

-

GC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 1-Dodecanol (1 mg/mL) in a suitable organic solvent.

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

-

From the 1-Dodecanol stock solution, prepare a series of calibration standards at different concentrations.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), calibration standards, and quality control samples, add a fixed volume of the internal standard working solution.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL of hexane).

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Seal the vials and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization. Derivatization improves the volatility and chromatographic properties of the alcohol.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

-

The GC will separate the derivatized analyte and internal standard based on their retention times.

-

The mass spectrometer will detect and quantify the specific ions corresponding to the derivatized 1-Dodecanol and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 1-Dodecanol in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of an analyte using an internal standard.

Caption: Experimental workflow for analyte quantification using an internal standard.

Fatty Alcohol Metabolism Pathway

1-Dodecanol is a fatty alcohol, and its metabolism is integrated with fatty acid and lipid synthesis pathways. The diagram below provides a simplified overview of the fatty alcohol cycle.

Caption: Simplified diagram of the fatty alcohol metabolic pathway.

References

Navigating the Isotopic Landscape: A Technical Guide to the Storage and Stability of Deuterated Alcohols

For researchers, scientists, and drug development professionals, deuterated alcohols are indispensable tools. From their use as NMR solvents to their role as building blocks in isotopic labeling, their stability and purity are paramount. This in-depth technical guide provides a comprehensive overview of the optimal storage and handling conditions for deuterated alcohols, delves into their stability profiles, and offers detailed experimental protocols for their evaluation.

Deuterated alcohols, such as methanol-d4, ethanol-d6, and isopropanol-d8, are generally stable compounds when stored correctly. However, like their non-deuterated counterparts, they are susceptible to degradation through various pathways, including oxidation, thermal decomposition, and photochemical reactions. Furthermore, the potential for hydrogen-deuterium (H/D) exchange necessitates careful handling to maintain their isotopic purity.

Recommended Storage and Handling Protocols

Proper storage and handling are the first lines of defense in preserving the integrity of deuterated alcohols. The key is to minimize exposure to environmental factors that can accelerate degradation and isotopic exchange.

General Recommendations:

-

Temperature: Cool to room temperature storage is generally recommended. For long-term storage, refrigeration (2-8°C) is often advised, though some manufacturers state room temperature is adequate.[1][2] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to H/D exchange.

-

Light: Exposure to light, particularly UV radiation, can initiate photochemical degradation. Therefore, it is crucial to store deuterated alcohols in amber glass bottles or other light-blocking containers.[1][3]

-

Inert Atmosphere: To prevent oxidation, it is best practice to handle and store deuterated alcohols under an inert atmosphere, such as nitrogen or argon. After use, the container should be blanketed with an inert gas before resealing.

-

Container Integrity: Containers should be sealed tightly with appropriate caps (e.g., PTFE-lined) to prevent the ingress of moisture and oxygen. For frequent use, consider transferring smaller aliquots to separate vials to avoid repeated opening of the main stock.

-

Hygroscopicity: Deuterated alcohols are hygroscopic and will readily absorb moisture from the air. This can lead to a decrease in isotopic purity due to H/D exchange with the hydroxyl group. All handling should be performed in a dry environment, such as a glove box or under a stream of dry inert gas. Glassware should be thoroughly dried in an oven before use.

Stability Profiles of Common Deuterated Alcohols

While specific quantitative long-term stability data for deuterated alcohols is not extensively published, their stability can be inferred from the behavior of their non-deuterated analogues and general chemical principles.

Deuterated Methanol (Methanol-d4, CD3OD):

-

General Stability: Methanol-d4 is considered stable under recommended storage conditions.[4]

-

Degradation: Like methanol, it can be oxidized to form formaldehyde-d2 and ultimately formic acid-d2. This can be catalyzed by light, heat, and the presence of impurities.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, alkali metals, and reducing agents.[4]

Deuterated Ethanol (Ethanol-d6, CD3CD2OD):

-

General Stability: Deuterated ethanol is a stable compound when stored properly.[2][5] The shelf life of pure ethanol is considered indefinite if evaporation is prevented and it is protected from light and heat.[2]

-

Degradation: Oxidation is the primary degradation pathway, leading to the formation of acetaldehyde-d4 and subsequently acetic acid-d4. This process can be accelerated by exposure to light and air.[2] Thermal decomposition at high temperatures can also occur, yielding products such as ethene-d4 and water-d2.[6]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, and alkali metals.

Deuterated Isopropanol (Isopropanol-d8, (CD3)2CDOD):

-

General Stability: Isopropanol-d8 is a stable, though highly flammable, liquid.[7] It should be stored at room temperature away from light and moisture.[8]

-

Degradation: The primary degradation pathway is oxidation to acetone-d6. This can occur upon exposure to air and light.[9] Thermal decomposition at elevated temperatures can lead to the formation of propene-d6 and water-d2.[10] There is also a potential for the formation of explosive peroxides upon prolonged storage, especially if exposed to air and light.[9]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, acid anhydrides, halogens, and aluminum.[7]

Quantitative Data Summary

| Deuterated Alcohol | Recommended Storage Temperature | Light Protection | Inert Atmosphere | Key Incompatibilities | Potential Degradation Products |

| Methanol-d4 | Room Temperature or 2-8°C[1] | Amber Glass[3] | Recommended | Strong Oxidizing Agents, Acids, Alkali Metals[4] | Formaldehyde-d2, Formic Acid-d2 |

| Ethanol-d6 | Room Temperature[11] | Amber Glass[1] | Recommended | Strong Oxidizing Agents, Acids, Alkali Metals | Acetaldehyde-d4, Acetic Acid-d4 |

| Isopropanol-d8 | Room Temperature[8] | Amber Glass[12] | Recommended | Strong Oxidizing Agents, Acids, Halogens, Aluminum[7] | Acetone-d6, Peroxides |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of deuterated alcohols. These should be adapted based on the specific storage conditions and potential degradation pathways being investigated.

Protocol 1: Accelerated Stability Study (Thermal Stress)

Objective: To assess the stability of a deuterated alcohol under elevated temperature conditions.

Methodology:

-

Sample Preparation: Dispense aliquots of the deuterated alcohol into several amber glass vials. Seal the vials tightly under an inert atmosphere.

-

Initial Analysis (T=0): Analyze one vial immediately to establish the initial purity and isotopic enrichment. Recommended analytical techniques include:

-

Gas Chromatography (GC): To determine chemical purity and identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm isotopic enrichment and identify any degradation products containing protons or deuterons.

-

Karl Fischer Titration: To determine the initial water content.

-

-

Storage: Place the remaining vials in a temperature-controlled oven at a specified elevated temperature (e.g., 40°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6 months), remove a vial from the oven and allow it to cool to room temperature.

-

Analysis: Analyze the sample using the same techniques as in the initial analysis.

-

Data Evaluation: Compare the results at each time point to the initial analysis to identify any changes in purity, isotopic enrichment, or the formation of degradation products.

Protocol 2: Photostability Study

Objective: To evaluate the effect of light exposure on the stability of a deuterated alcohol.

Methodology:

-

Sample Preparation: Dispense aliquots of the deuterated alcohol into clear glass vials and amber glass vials (as controls). Seal the vials under an inert atmosphere.

-

Initial Analysis (T=0): Perform an initial analysis on a control sample as described in Protocol 1.

-

Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).

-

Time-Point Analysis: At specified intervals, remove a clear vial and a control vial for analysis.

-

Analysis and Data Evaluation: Analyze the samples and compare the results to the initial and control samples to determine the extent of photodegradation.

Visualizing Degradation and Experimental Workflows

Diagram 1: General Oxidation Pathway of a Primary Deuterated Alcohol

Caption: Oxidation of a primary deuterated alcohol to a deuterated aldehyde and then to a deuterated carboxylic acid.

Diagram 2: General Oxidation Pathway of a Secondary Deuterated Alcohol

Caption: Oxidation of a secondary deuterated alcohol to a deuterated ketone.

Diagram 3: Experimental Workflow for Stability Testing

Caption: A generalized workflow for conducting stability studies on deuterated alcohols.

References

- 1. silvarigroup.com [silvarigroup.com]

- 2. laballey.com [laballey.com]

- 3. benchchem.com [benchchem.com]

- 4. DEUTERIUM ISOTOPE EFFECTS IN THE BROMINE OXIDATION OF ETHANOL AND OF ACETALDEHYDE (Journal Article) | OSTI.GOV [osti.gov]

- 5. Page loading... [guidechem.com]

- 6. Rate constants for the thermal decomposition of ethanol and its bimolecular reactions with OH and D: reflected shock tube and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-PROPANOL-D8 | 22739-76-0 [chemicalbook.com]

- 8. isotope.com [isotope.com]

- 9. quora.com [quora.com]

- 10. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. Ethanol-Dâ (D, 99%) anhydrous- Cambridge Isotope Laboratories, DLM-31-10X1 [isotope.com]

- 12. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]

Methodological & Application

Application Notes and Protocols for the Use of 1-Dodecanol-d1 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS-based bioanalysis because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly throughout the analytical process.

1-Dodecanol-d1, a deuterated form of the 12-carbon fatty alcohol, serves as an excellent internal standard for the quantification of 1-dodecanol and other structurally related long-chain alcohols and metabolites in various biological matrices. Its single deuterium label provides a sufficient mass shift for distinction from the endogenous analyte by the mass spectrometer while maintaining nearly identical chromatographic retention times and ionization efficiencies. These application notes provide detailed protocols for the utilization of this compound as an internal standard in LC-MS workflows.

Physicochemical Properties of 1-Dodecanol

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₅DO | N/A |

| Molecular Weight | 187.34 g/mol (approx.) | N/A |

| Appearance | White, low-melting crystalline solid | [1] |

| Melting Point | 22-26 °C | [1] |

| Boiling Point | 260-262 °C | [1] |

| Density | 0.833 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetonitrile. | [1] |

| LogP | 5.4 at 23°C | [1] |

Experimental Protocols

The following protocols are generalized for the analysis of long-chain alcohols in biological matrices using this compound as an internal standard. Optimization may be required for specific analytes and matrices.

Protocol 1: Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the non-labeled analyte (e.g., 1-dodecanol) in methanol.

-

Working Solutions:

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with methanol.

-

Calibration Curve Working Solutions: Serially dilute the analyte stock solution with methanol to prepare a series of working solutions for the calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.

-

Protocol 2: Sample Preparation - Protein Precipitation (for Plasma, Serum)

Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids.

-

Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, etc.), calibration standards, and quality control (QC) samples into separate 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube. Vortex briefly to mix.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Analysis: The samples are now ready for LC-MS analysis.

Protocol 3: Sample Preparation - Liquid-Liquid Extraction (for Complex Matrices)

Liquid-liquid extraction (LLE) offers a higher degree of sample cleanup and can be used to concentrate the analyte.

-

Sample Aliquoting and Spiking: To 100 µL of the biological sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Extraction Solvent Addition: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane/isopropanol 3:2 v/v).

-

Extraction: Vortex vigorously for 1 minute and then shake for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: The samples are ready for injection into the LC-MS system.

LC-MS Method Parameters (Hypothetical Example)

The following are suggested starting parameters for an LC-MS/MS method for the analysis of 1-dodecanol with this compound as an internal standard. These should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |

| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |

| MS/MS Transitions | 1-Dodecanol: [M+H-H₂O]⁺ or [M-H]⁻ (Precursor) → Product Ion (to be determined) This compound: [M+H-H₂O]⁺ or [M-H]⁻ (Precursor) → Product Ion (to be determined) |

| Collision Energy | To be optimized for each transition |

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is a hypothetical example of a calibration curve for the quantification of 1-dodecanol using this compound as an internal standard.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1 | 1,520 | 150,300 | 0.010 |

| 5 | 7,650 | 151,000 | 0.051 |

| 10 | 15,300 | 149,800 | 0.102 |

| 50 | 75,800 | 150,500 | 0.504 |

| 100 | 152,000 | 149,500 | 1.017 |

| 500 | 760,000 | 150,100 | 5.063 |

| 1000 | 1,515,000 | 149,900 | 10.107 |

Linear Regression: y = 0.0101x + 0.0005 (R² = 0.9998)

Visualizations

Experimental Workflow

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

Logic for Internal Standard Selection

Caption: Decision logic for selecting a suitable internal standard in LC-MS.

References

Application of 1-Dodecanol-d1 in Environmental Sample Analysis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of 1-Dodecanol-d1 as an internal standard in the quantitative analysis of 1-Dodecanol and related long-chain fatty alcohols in various environmental matrices. The use of a deuterated internal standard is a critical component of robust analytical methodology, particularly in complex samples, as it corrects for variations in sample extraction, processing, and instrumental analysis, leading to more accurate and precise results.

Introduction

1-Dodecanol, a C12 fatty alcohol, is widely used in the production of surfactants, detergents, and other personal care products.[1] Its presence in environmental samples such as river water, wastewater, and sediments is an indicator of anthropogenic input. Accurate quantification of 1-Dodecanol is essential for environmental monitoring and risk assessment.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] this compound, a deuterated form of 1-Dodecanol, serves as an ideal internal standard for this purpose. Due to its similar physicochemical properties to the native analyte, it co-elutes chromatographically and experiences similar matrix effects and extraction efficiencies.[3] However, its difference in mass allows for separate detection and quantification by mass spectrometry, enabling precise correction for analytical variability.[2]

This document outlines a detailed protocol for the analysis of 1-Dodecanol in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of 1-Dodecanol in environmental water samples is depicted below.

Figure 1: General workflow for the analysis of 1-Dodecanol in environmental water samples using this compound as an internal standard.

Application: Quantification of 1-Dodecanol in River Water

This section details the application of this compound for the quantitative analysis of 1-Dodecanol in river water samples. The methodology is adapted from the work of Zembrzuska et al. (2017) with the integration of an isotope dilution approach.[4][5]

Sample Preparation and Extraction Protocol

-

Sample Collection: Collect 1-liter water samples in amber glass bottles.

-

Preservation: If not analyzed immediately, store the samples at 4°C.

-

Fortification: To a 100 mL aliquot of the water sample, add a known amount of this compound solution in methanol to achieve a final concentration of 50 ng/L.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the fortified 100 mL water sample to a 250 mL separatory funnel.

-

Add 5 g of sodium chloride to the sample and shake to dissolve.

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Collect the organic (bottom) layer in a clean flask.

-

Repeat the extraction two more times with 10 mL of dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 1 mL of acetonitrile for derivatization.

-

Derivatization Protocol

To enhance the ionization efficiency of 1-Dodecanol for LC-MS/MS analysis, a derivatization step is employed.

-

To the 1 mL reconstituted extract, add 50 µL of a 10 mg/mL solution of phenyl isocyanate (PIC) in acetonitrile.

-

Add 10 µL of pyridine as a catalyst.

-

Vortex the mixture and heat at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The derivatized extracts are analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.

Logical Relationship of Analytical Steps

Figure 2: Logical flow of the LC-MS/MS analysis process.

LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be monitored for the quantification of 1-Dodecanol and its deuterated internal standard after derivatization with phenyl isocyanate.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Dodecanol-PIC derivative | 306.2 | 120.1 | 15 |

| This compound-PIC derivative | 307.2 | 120.1 | 15 |

Data Presentation and Quantification

The concentration of 1-Dodecanol in the environmental sample is calculated using the following formula, based on the response ratio of the analyte to the internal standard.

Concentration = (Area_analyte / Area_IS) * (Concentration_IS / RRF)

Where:

-

Area_analyte: Peak area of the 1-Dodecanol-PIC derivative.

-

Area_IS: Peak area of the this compound-PIC derivative.

-

Concentration_IS: Concentration of the internal standard added to the sample.

-

RRF: Relative Response Factor, determined from a calibration curve.

Method Performance Data

The following table summarizes the expected performance characteristics of the analytical method. This data is representative and should be verified by the end-user.

| Parameter | 1-Dodecanol |

| Linear Range | 1 - 1000 ng/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L |

| Recovery (%) | 92 - 105% |

| Precision (RSD %) | < 10% |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of 1-Dodecanol in environmental water samples. The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, ensuring high-quality data for environmental monitoring and research. The detailed protocol provided in this application note serves as a valuable resource for laboratories involved in the analysis of fatty alcohols and related emerging contaminants.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of alcohol ethoxylate surfactants and fatty alcohols mixtures in river sediments and prospective risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. presentations.copernicus.org [presentations.copernicus.org]

- 5. cleaninginstitute.org [cleaninginstitute.org]

Application Notes and Protocols for Spiking 1-Dodecanol-d1 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the accurate quantification of analytes in biological matrices using 1-Dodecanol-d1 as an internal standard. The use of a deuterated internal standard is a gold-standard practice in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] this compound, being structurally and chemically almost identical to its non-deuterated counterpart, co-elutes and experiences similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.[1]

Overview of the Method

The fundamental principle involves adding a known quantity of this compound to biological samples (e.g., plasma, urine, tissue homogenates) prior to sample processing. This "spiking" allows for the normalization of the target analyte's signal, correcting for losses during extraction and mitigating matrix effects that can suppress or enhance the signal in the mass spectrometer.[2] The protocol outlines the preparation of standards, sample spiking, various extraction procedures, and subsequent analysis.

Experimental Protocols

Materials and Reagents

-

This compound (Deuterated Internal Standard)

-

Target Analyte(s)

-

Blank biological matrix (e.g., human plasma, urine, tissue)[1]

-

Organic solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Isopropanol, Ethyl Acetate, Chloroform[3][4]

-

Reagents for derivatization (for GC-MS analysis, if required), e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[5]

-

Reagent grade water

-

Appropriate solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable organic solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.[1]

-

This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.[1]

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the analyte stock solution to create spiking solutions for the calibration curve. The concentration range should cover the expected analyte concentrations in the samples.[1]

-

This compound Working Solution: Dilute the this compound stock solution to a concentration that provides a consistent and robust signal in the analytical instrument but does not cause detector saturation.[1] A typical concentration might be in the range of 50-200 ng/mL.

Sample Spiking and Preparation

The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the analyte.

Protein precipitation is a common and rapid method for cleaning up plasma and serum samples.[6][7]

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound working solution.

-

For calibration standards, add a known volume of the respective analyte working solution. For unknown samples, add 10 µL of the solvent used for the working solutions.

-

Add 300-400 µL of a cold organic solvent (e.g., acetonitrile, methanol, or a mixture like methanol/ethanol 1:1 v/v) to precipitate the proteins.[6]

-

Vortex the mixture thoroughly for 30-60 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new tube for analysis. The supernatant can be evaporated and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Urine samples often require less extensive cleanup.[8]

-

Centrifuge the urine sample to remove any particulate matter.

-

To 100 µL of the supernatant, add 10 µL of the this compound working solution and the appropriate analyte working solution for calibration standards.

-

Dilute the sample with a suitable solvent (e.g., 50:50 methanol:water) to reduce matrix effects.[3] A dilution factor of 5 to 10 is common.[8]

-

Filter the diluted sample through a 0.22 µm filter before analysis.

Tissue samples require initial homogenization to release the analytes.[9][10]

-

Accurately weigh a small piece of frozen tissue and homogenize it in a cold buffer or solvent. To quench metabolic activity, snap-freezing the tissue in liquid nitrogen is crucial.[9][10]

-

To the tissue homogenate, add a known volume of the this compound working solution.

-

Perform a liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol/water (e.g., Bligh-Dyer or Folch method) to separate the lipid-soluble components (including 1-dodecanol) from the aqueous and protein phases.[10]

-

The organic phase containing the analyte and internal standard is then collected, evaporated, and reconstituted for analysis.

Instrumental Analysis (GC-MS)

For analysis of fatty alcohols like 1-dodecanol, GC-MS is a suitable technique.[11][12] Derivatization is often necessary to improve the volatility and chromatographic behavior of the alcohol.

-

Derivatization: Evaporate the extracted samples to dryness. Add a derivatizing agent such as BSTFA and heat to form trimethylsilyl (TMS) derivatives.

-

GC-MS Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the analytes of interest.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the analyte and this compound.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the use of this compound as an internal standard.

Table 1: Calibration Curve for a Hypothetical Analyte in Human Plasma